molecular formula C20H24O3 B12180415 8,10,10-trimethyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[c]pyrano[3,2-g]chromen-6(1H)-one

8,10,10-trimethyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[c]pyrano[3,2-g]chromen-6(1H)-one

Cat. No.: B12180415
M. Wt: 312.4 g/mol
InChI Key: HHZWLIVUMJCFEO-UHFFFAOYSA-N
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Description

8,10,10-trimethyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[c]pyrano[3,2-g]chromen-6(1H)-one is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,10,10-trimethyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[c]pyrano[3,2-g]chromen-6(1H)-one involves multiple steps, including the formation of the core structure and the introduction of functional groups. The synthetic route typically starts with the preparation of the core chromen structure, followed by the cyclization and functionalization steps. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8,10,10-trimethyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[c]pyrano[3,2-g]chromen-6(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can occur, particularly at the positions of the methyl groups and other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

8,10,10-trimethyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[c]pyrano[3,2-g]chromen-6(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 8,10,10-trimethyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[c]pyrano[3,2-g]chromen-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

12,15,15-trimethyl-10,14-dioxatetracyclo[9.8.0.02,8.013,18]nonadeca-1(11),2(8),12,18-tetraen-9-one

InChI

InChI=1S/C20H24O3/c1-12-17-13(9-10-20(2,3)23-17)11-16-14-7-5-4-6-8-15(14)19(21)22-18(12)16/h11H,4-10H2,1-3H3

InChI Key

HHZWLIVUMJCFEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCCCC4)CCC(O2)(C)C

Origin of Product

United States

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